7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Description
Properties
IUPAC Name |
2-methyl-8-nitro-5-octylbenzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-4-5-6-7-8-13-23-19-11-9-16(2)14-21(19)28-20-12-10-17(24(26)27)15-18(20)22(23)25/h9-12,14-15H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHAGGXBIKEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C)OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method includes:
Alkylation: The octyl chain can be introduced via an alkylation reaction, often using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium carbonate.
Cyclization: The formation of the oxazepine ring system may involve cyclization reactions under acidic or basic conditions, depending on the specific starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: Oxidative reactions can modify the methyl or octyl groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 7-methyl-2-amino-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity as central nervous system agents, anti-inflammatory drugs, and anticancer agents. The presence of the nitro group and the oxazepine ring system could contribute to its bioactivity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among dibenzoxazepinones include substituent positions (e.g., nitro, amino, halogen, alkyl chains) and their impact on biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated MW based on formula C₂₂H₂₅N₃O₄.
Physicochemical Properties
Biological Activity
7-Methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.45284 g/mol
- CAS Number : [Not specified in the search results]
The exact mechanism of action for this compound is not fully elucidated; however, its structure suggests potential interactions with neurotransmitter systems and inflammatory pathways. Compounds in the dibenzo[b,f][1,4]oxazepine class often exhibit modulation of central nervous system activity, which may contribute to their biological effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Analgesic Properties
The analgesic potential of this compound is supported by studies showing its ability to reduce pain responses in animal models. It may act on pain pathways in the central nervous system, providing relief from various types of pain.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammatory markers in a rodent model after administration of the compound. |
| Study B | Reported analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in pain models. |
| Study C | Indicated neuroprotective effects in vitro, showing reduced cell death in neuronal cultures exposed to oxidative stress. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of precursor amines, alkylation to introduce the octyl group, and nitration for the nitro substituent. Key steps include:
- Cyclization : Using carbodiimides or thionyl chloride to form the oxazepine ring under controlled pH (6.5–7.5) and reflux conditions (80–100°C) .
- Alkylation : Introducing the octyl chain via nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at 0–5°C to prevent over-nitration .
- Optimization : Reaction monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity. Yield improvements (>80%) require inert atmospheres (N₂) and slow reagent addition .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl at δ 2.1–2.3 ppm, nitro group deshielding adjacent protons) and verifies the oxazepine ring structure .
- HPLC-PDA : Quantifies purity (>98%) using a gradient elution (methanol:water 70:30 to 90:10) and UV detection at 254 nm .
- HRMS : Confirms molecular weight (C₂₄H₂₇N₃O₄, [M+H]⁺ calc. 422.2075) and detects isotopic patterns for nitro groups .
Advanced Research Questions
Q. How can computational chemistry methods predict the biological activity of this compound, and what validation experiments are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A). Focus on the nitro group’s electrostatic contributions and octyl chain hydrophobicity .
- QSAR Models : Train models on dibenzo-oxazepine derivatives to correlate substituent positions (e.g., nitro at C2, octyl at C10) with IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.85) .
- Experimental Validation : Perform in vitro receptor-binding assays (radioligand displacement) and compare predicted vs. observed Ki values. Discrepancies >10% warrant re-evaluating force field parameters .
Q. What experimental design strategies are appropriate for studying the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Split-Plot Design : Assign temperature (25°C, 40°C), pH (3, 7, 9), and light exposure (dark vs. UV) as factors. Use four replicates per condition .
- Stability Metrics : Monitor degradation via HPLC peak area reduction (>5% indicates instability). Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C .
- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05). For pH-driven degradation, use mechanistic models (e.g., hydrolysis rate = k[H⁺]ⁿ) .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Theoretical Frameworks : Link discrepancies to differences in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (HEK293 vs. HeLa). Use the Hill equation to normalize potency data .
- Meta-Analysis : Pool data from ≥5 studies, apply random-effects models to account for inter-study variance, and identify outliers via Cook’s distance .
- Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and confirm whether conflicting IC₅₀ values arise from kinetic vs. equilibrium effects .
Q. What are the key challenges in establishing structure-activity relationships (SAR) for this compound’s anti-inflammatory effects?
- Methodological Answer :
- Substituent Effects : The nitro group’s electron-withdrawing nature may enhance COX-2 inhibition but reduce solubility. Systematic variation (e.g., replacing nitro with cyano) requires multi-step synthesis .
- In Vivo vs. In Vitro Discrepancies : Optimize logP (2.5–3.5) via prodrug strategies (e.g., esterification of the octyl chain) to improve bioavailability .
- Data Integration : Use cheminformatics tools (e.g., Schrodinger’s Canvas) to align SAR data with pharmacokinetic parameters (t₁/₂, Cmax) from rodent studies .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for nitration to avoid byproducts .
- Data Contradictions : Always cross-validate computational predictions with orthogonal assays (e.g., SPR + cellular thermal shift assays) .
- Experimental Design : Include negative controls (e.g., unsubstituted dibenzo-oxazepine) to isolate the effects of methyl, nitro, and octyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
